SL-Mercaptoethanol

Description

Historical Trajectory and Evolution of β-Mercaptoethanol's Utilization in Laboratory Science

The utility of β-Mercaptoethanol in laboratory science emerged with the growing understanding of protein structure and the critical role of disulfide bonds in maintaining protein conformation and stability khanacademy.orgaatbio.com. Historically, the ability of β-ME to reduce these covalent linkages between cysteine residues proved invaluable for protein chemists.

Early applications focused on breaking disulfide bonds to facilitate the separation and analysis of protein subunits. This was particularly crucial for techniques aiming to elucidate protein quaternary structure. As molecular biology advanced, β-ME's application expanded significantly. It became an essential component in sample preparation for techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), where it ensures complete protein denaturation and separation based on molecular weight biocompare.comkhanacademy.orgresearchgate.net. Its role in preventing the oxidation of sulfhydryl groups also led to its incorporation into cell culture media to protect cells from oxidative stress ontosight.aibiocompare.combiotrend.com. Furthermore, its capacity to inhibit ribonucleases (RNases) made it a valuable additive in protocols for RNA isolation, preserving the integrity of RNA molecules bio-world.combiocompare.combitesizebio.com. Over time, β-ME transitioned from a specialized reagent for protein chemistry to a ubiquitous tool across diverse biological disciplines.

Pervasiveness and Critical Significance of β-Mercaptoethanol in Contemporary Academic Investigations

Today, β-Mercaptoethanol is a staple reagent in countless research laboratories worldwide, underscoring its pervasive and critical significance. Its ability to act as a reducing agent, antioxidant, and enzyme inhibitor makes it indispensable for a wide array of experimental procedures.

In protein analysis , β-ME is routinely added to sample buffers for SDS-PAGE. By reducing disulfide bonds, it ensures that proteins are fully denatured and linearized, allowing for accurate separation based solely on molecular weight, and facilitating the analysis of protein subunits biocompare.comkhanacademy.orgaatbio.comresearchgate.net. It also plays a role in protein purification by preventing aggregation and maintaining the reduced state of proteins, thereby preserving their activity ontosight.aiontosight.ai.

In cell biology and culture , β-ME is incorporated into culture media to protect cells from the damaging effects of reactive oxygen species (ROS) and to maintain cellular viability, especially for sensitive cell types ontosight.aibiocompare.combiotrend.com. This antioxidant property contributes to healthier cell cultures and more reliable experimental outcomes.

Its utility extends to nucleic acid research , where it is employed in RNA isolation procedures to inhibit RNases, enzymes that degrade RNA and can compromise experimental integrity bio-world.combiocompare.combitesizebio.com. In certain DNA studies, it has been used to distinguish between single-stranded (ssDNA) and double-stranded DNA (dsDNA) atamanchemicals.com.

Beyond these core applications, β-ME finds use in more specialized areas. It is utilized in the formation of fluorogenic reagents for amino acid detection atamanchemicals.comontosight.ai and has been employed in hybridoma technology atamanchemicals.com. Research has also explored its role in directing stem cell differentiation towards neuronal lineages science.gov, improving the cryotolerance and in vitro development of embryos under oxidative stress science.govoup.comcambridge.org, and modulating immune cell functions in various species nih.govnih.gov.

The broad applicability of β-Mercaptoethanol across these diverse fields highlights its fundamental importance in modern biomedical research, enabling critical steps in sample preparation, cellular maintenance, and molecular analysis.

Table 1: Key Applications of β-Mercaptoethanol in Biomedical Research

| Application Area | Primary Function of β-Mercaptoethanol |

| Protein Electrophoresis (SDS-PAGE) | Reduces disulfide bonds within and between protein subunits, ensuring complete denaturation and linearization for separation based on molecular weight biocompare.comkhanacademy.orgaatbio.comresearchgate.net. |

| Cell Culture | Acts as an antioxidant by scavenging reactive oxygen species (ROS) and free radicals, thereby protecting cells from oxidative stress and maintaining viability ontosight.aibiocompare.combiotrend.com. |

| RNA Isolation | Inhibits ribonuclease (RNase) activity, preventing the degradation of RNA and preserving its integrity bio-world.combiocompare.combitesizebio.com. |

| Protein Purification | Prevents the oxidation of sulfhydryl groups and reduces disulfide bonds, thereby inhibiting protein aggregation and maintaining native conformation and activity ontosight.aiontosight.ai. |

| Amino Acid Detection | Used in the formation of fluorogenic reagents (e.g., OPAME) that react with primary amines for sensitive detection of amino acids atamanchemicals.comontosight.ai. |

| DNA Studies | Can be used to distinguish between single-stranded (ssDNA) and double-stranded DNA (dsDNA) atamanchemicals.com. |

| Hybridoma Technology | Widely used in hybridoma technology, likely for maintaining cell viability and antibody production atamanchemicals.com. |

| Stem Cell Differentiation | Employed as a chemical stimulant to direct adipose-derived stem cells (ADSCs) towards a neuronal-like lineage science.gov. |

| Embryo Development | Improves cryotolerance and enhances in vitro development of embryos, particularly under conditions of oxidative stress, by acting as a reducing agent and supporting intracellular glutathione (B108866) biosynthesis science.govoup.comcambridge.org. |

| Immune Function Studies | Enhances in vitro immune responses, including antibody synthesis and lymphocyte proliferation, by modulating cellular functions and potentially altering glutathione concentrations nih.govnih.gov. |

Compound Name Table:

| Common Name | Scientific Name | Abbreviation |

| β-Mercaptoethanol | 2-Mercaptoethanol (B42355) | β-ME / BME |

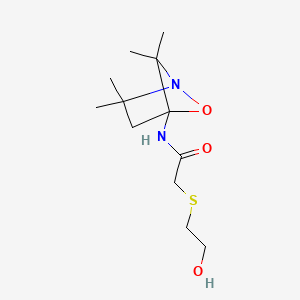

Structure

2D Structure

3D Structure

Properties

CAS No. |

89339-12-8 |

|---|---|

Molecular Formula |

C12H22N2O3S |

Molecular Weight |

274.38 g/mol |

IUPAC Name |

2-(2-hydroxyethylsulfanyl)-N-(2,2,6,6-tetramethyl-5-oxa-1-azabicyclo[2.1.1]hexan-4-yl)acetamide |

InChI |

InChI=1S/C12H22N2O3S/c1-10(2)8-12(11(3,4)14(10)17-12)13-9(16)7-18-6-5-15/h15H,5-8H2,1-4H3,(H,13,16) |

InChI Key |

QTDMZBZFHFQSLE-UHFFFAOYSA-N |

SMILES |

CC1(CC2(C(N1O2)(C)C)NC(=O)CSCCO)C |

Canonical SMILES |

CC1(CC2(C(N1O2)(C)C)NC(=O)CSCCO)C |

Synonyms |

S (((2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl)methyl)-2-mercaptoethanol SL-mercaptoethanol |

Origin of Product |

United States |

Mechanistic Elucidation of β Mercaptoethanol S Biochemical Actions in Research Systems

Fundamental Principles of Disulfide Bond Reduction by β-Mercaptoethanol

β-Mercaptoethanol (β-ME), a chemical compound with the formula HOCH₂CH₂SH, is a potent reducing agent widely utilized in biochemical and molecular biology research. wikipedia.orgontosight.ai Its primary function is the cleavage of disulfide bonds (S-S bonds) within and between polypeptide chains. wikipedia.orgbiosynth.com These covalent bonds form between the thiol groups of cysteine residues and are critical in stabilizing the tertiary and quaternary structures of many proteins. wikipedia.orgnih.gov

The reduction of a disulfide bond by β-mercaptoethanol is a redox reaction. libretexts.orglibretexts.org The thiol group (-SH) of β-ME acts as the reductant, donating electrons to the disulfide bond of the protein (represented as RS-SR). This process involves a disulfide exchange mechanism. libretexts.orglibretexts.org In the presence of an excess of β-mercaptoethanol, the equilibrium of the reaction is shifted towards the formation of reduced cysteine residues (RSH) in the protein. wikipedia.org The reaction can be represented as follows:

RS–SR + 2 HOCH₂CH₂SH ⇌ 2 RSH + HOCH₂CH₂S–SCH₂CH₂OH wikipedia.org

In this reaction, the protein's disulfide bond is broken, and a mixed disulfide is formed between β-mercaptoethanol and a cysteine residue, which then reacts with a second molecule of β-mercaptoethanol to release the fully reduced cysteine and form a stable, oxidized dimer of β-mercaptoethanol. wikipedia.org The hydroxyl group in β-mercaptoethanol enhances its solubility in aqueous solutions and reduces its volatility compared to other thiols. wikipedia.orgatamanchemicals.com

This ability to reduce disulfide bridges is fundamental to its use in various laboratory techniques. biosynth.com For instance, in SDS-polyacrylamide gel electrophoresis (SDS-PAGE), β-ME is added to protein samples to break intermolecular disulfide bonds linking protein subunits and intramolecular bonds that maintain folded structures. atamanchemicals.com This ensures that proteins migrate based on their polypeptide chain length rather than their complex three-dimensional shape. atamanchemicals.com While other reducing agents like dithiothreitol (B142953) (DTT) exist and are more powerful, β-mercaptoethanol remains a common and effective tool for disulfide bond reduction. wikipedia.orgresearchgate.net

| Reagent | Redox Potential (at pH 7) | Key Characteristic |

| β-Mercaptoethanol (β-ME) | -0.26 V | A monothiol that must be used in large excess to drive the reduction reaction to completion. wikipedia.orgbiosynth.comresearchgate.net |

| Dithiothreitol (DTT) | -0.33 V | A dithiol that is a more powerful reducing agent than β-ME but is less stable in solution. wikipedia.orgresearchgate.net |

Influence of β-Mercaptoethanol on Protein Conformation and Stability in In Vitro Experimental Environments

The cleavage of disulfide bonds by β-mercaptoethanol has a profound impact on protein conformation and stability in vitro. wikipedia.orgpearson.com Disulfide bonds are strong covalent links that lock a polypeptide chain into its specific three-dimensional, functional shape, known as the native conformation. nih.govpearson.com By breaking these bonds, β-mercaptoethanol disrupts the tertiary and, where applicable, the quaternary structures of proteins. wikipedia.org This process, known as denaturation, leads to the unfolding of the protein and a loss of its biological activity. pearson.comatamanchemicals.com

The classic experiments by Christian Anfinsen on the enzyme ribonuclease (RNase) elegantly demonstrated this principle. libretexts.orglibretexts.org Anfinsen used β-mercaptoethanol in conjunction with a denaturant like 8M urea (B33335) to completely unfold RNase, which contains four disulfide bonds. nih.govlibretexts.org The β-mercaptoethanol reduced the disulfide bridges, while urea disrupted the non-covalent interactions. libretexts.orglibretexts.org When both agents were removed, the protein could refold and regain its enzymatic activity, showing that the primary amino acid sequence contains the necessary information for folding. nih.govlibretexts.org However, if the β-mercaptoethanol was removed first, allowing disulfide bonds to form randomly in the presence of urea, the resulting protein was largely inactive. libretexts.orglibretexts.org The addition of a catalytic amount of β-mercaptoethanol to this scrambled protein allowed the incorrect disulfide bonds to be broken and reformed, eventually leading to the native, active conformation. libretexts.orglibretexts.org

This demonstrates that β-mercaptoethanol can be used not only to denature proteins but also to facilitate correct refolding in vitro by shuffling disulfide bonds until the most stable, native configuration is achieved. libretexts.org In research settings, it is often included in buffers for protein purification and enzyme assays to prevent the oxidation of free sulfhydryl groups, thereby maintaining protein stability and activity over time. ontosight.aiontosight.ai However, its reducing action can also be detrimental if disulfide bonds are essential for the protein's function, as seen in studies where its presence decreased the thermostability and activity of enzymes like diphosphomevalonate decarboxylase. nih.gov The cleavage of disulfide bonds by β-mercaptoethanol can also expose peptide bonds to enzymatic cleavage that would otherwise be protected within the folded protein structure. jmb.or.kr

| Experimental Condition | Effect on Ribonuclease (RNase) A | Outcome |

| Native RNase | Protein is folded with 4 correct disulfide bonds. | 100% enzymatic activity. libretexts.orglibretexts.org |

| + 8M Urea & β-Mercaptoethanol | Protein is fully denatured and reduced. | No enzymatic activity. libretexts.orglibretexts.org |

| Removal of β-ME, then Urea | Disulfide bonds reform randomly. | ~1% enzymatic activity ("scrambled" RNase). libretexts.orglibretexts.org |

| Removal of Urea & β-ME | Protein refolds and correct disulfide bonds form. | ~100% enzymatic activity. libretexts.orglibretexts.org |

| "Scrambled" RNase + catalytic β-ME | Incorrect disulfide bonds are shuffled. | ~100% enzymatic activity regained over time. libretexts.orglibretexts.org |

Modulation of Cellular Redox Homeostasis by β-Mercaptoethanol in Experimental Models

In cell culture and other experimental models, β-mercaptoethanol plays a crucial role in modulating cellular redox homeostasis. ontosight.aiontosight.ai Cellular redox homeostasis is the dynamic balance between oxidizing and reducing processes within a cell, which is vital for normal cellular function. researchgate.netnih.gov An excess of reactive oxygen species (ROS) leads to oxidative stress, which can damage cellular components, while an overly reductive environment can also disrupt signaling and physiological processes. ontosight.airesearchgate.net

β-Mercaptoethanol functions as a biological antioxidant, primarily by scavenging harmful free radicals like hydroxyl radicals. wikipedia.orgatamanchemicals.com By reducing the levels of ROS, it helps mitigate oxidative stress and maintain a more reduced intracellular environment. ontosight.ai This is particularly important in cell culture, where it is often added to media to protect cells from oxidative damage and maintain their viability. ontosight.aiontosight.ai

Furthermore, β-mercaptoethanol influences the cellular redox state by interacting with the glutathione (B108866) system. nih.govoup.com Glutathione (GSH), a tripeptide, is the most abundant intracellular antioxidant and a key regulator of redox balance. oup.comfrontiersin.org The synthesis of GSH is often limited by the availability of the amino acid cysteine. oup.com In culture media, cysteine is easily oxidized to cystine, a dimer that many cell types cannot efficiently take up. oup.com β-Mercaptoethanol can reduce cystine back to two molecules of cysteine, making this crucial precursor available for GSH synthesis. nih.govoup.com Studies on bovine embryos have shown that supplementation with β-ME significantly increases intracellular GSH levels. nih.govoup.com This enhanced GSH level helps protect cells against oxidative damage and supports cellular processes like proliferation and development. atamanchemicals.comnih.gov

Research has also shown that β-mercaptoethanol can influence cell signaling pathways sensitive to the redox state, such as the NF-κB pathway, and can affect cell differentiation processes like adipogenesis and osteogenesis. ontosight.airesearchgate.net By altering the intracellular redox environment, β-ME can trigger specific cellular responses and modulate gene expression, highlighting its role as a key tool for studying the effects of redox potential on cellular behavior in experimental models. ontosight.airesearchgate.net

| Compound | Role in Redox Homeostasis | Interaction with β-Mercaptoethanol |

| Reactive Oxygen Species (ROS) | Oxidizing molecules that can cause cellular damage. | β-ME scavenges ROS, acting as an antioxidant. wikipedia.orgontosight.ai |

| Glutathione (GSH) | Major intracellular antioxidant, protects against ROS. | β-ME promotes GSH synthesis by increasing cysteine availability. nih.govoup.com |

| Cystine | Oxidized form of cysteine, poorly taken up by cells. | β-ME reduces cystine to cysteine. nih.govoup.com |

| Cysteine | A rate-limiting precursor for GSH synthesis. | Its availability is increased by β-ME's action on cystine. oup.com |

β Mercaptoethanol As an Essential Reagent in Protein Research Methodologies

Applications in Protein Denaturation for Electrophoretic Separation and Analysis (e.g., SDS-PAGE)

β-Mercaptoethanol is a critical component in sample preparation for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), a technique used to separate proteins based on their size. iitg.ac.inlabster.com Its primary function is to act as a reducing agent, specifically to cleave the disulfide bonds (-S-S-) that form between cysteine residues within a protein or between different protein subunits. aatbio.comchegg.com These bonds contribute to the protein's tertiary and quaternary structures.

The process involves treating protein samples with a sample buffer containing both SDS and β-mercaptoethanol. researchgate.net SDS, an anionic detergent, denatures the proteins by disrupting non-covalent bonds and coating them with a uniform negative charge. aatbio.com However, SDS alone cannot break the strong covalent disulfide bonds. labster.com This is where β-mercaptoethanol is essential. By reducing disulfide bonds to free sulfhydryl groups (-SH), it ensures the complete linearization of the polypeptide chains. iitg.ac.inresearchgate.net

This complete denaturation is crucial for accurate size-based separation in SDS-PAGE. sigmaaldrich.com Cleaving intermolecular disulfide bonds allows protein subunits to separate and migrate independently, while breaking intramolecular bonds ensures that the protein is fully unfolded and migrates based on its actual molecular weight rather than its shape. researchgate.netsigmaaldrich.com The combination of SDS and β-mercaptoethanol, along with heat, effectively disrupts the complex three-dimensional structure of proteins, reducing them to their primary amino acid sequence for analysis. labster.com

A typical concentration of β-mercaptoethanol in SDS-PAGE sample buffer is 5%. sigmaaldrich.comprotocolbio.com However, concentrations can range from 2% to 5%. gbiosciences.com

Table 1: Common Components of SDS-PAGE Sample Buffer and their Functions

| Component | Typical Concentration | Function |

| β-Mercaptoethanol | 5% (0.71 M) | Reduces disulfide bonds, breaking tertiary and quaternary protein structures. sigmaaldrich.comprotocolbio.com |

| Sodium Dodecyl Sulfate (B86663) (SDS) | 2-2.5% | Denatures proteins and imparts a uniform negative charge. iitg.ac.inprotocolbio.com |

| Tris-HCl | 62.5 mM, pH 6.8 | Provides a stable pH environment. protocolbio.com |

| Glycerol | 10-25% | Increases the density of the sample, allowing it to sink into the wells of the gel. chegg.comprotocolbio.com |

| Bromophenol Blue | 0.002-0.05% | A tracking dye to monitor the progress of the electrophoresis. chegg.comprotocolbio.com |

Role in Protein Extraction and Solubilization Techniques from Diverse Biological Sources

β-Mercaptoethanol plays a significant role in the extraction and solubilization of proteins from a wide array of biological sources, including tissues, cells, and inclusion bodies. tudublin.iequora.com Its effectiveness stems from its ability to break disulfide bonds, which can contribute to protein aggregation and insolubility. patsnap.com By reducing these bonds, β-mercaptoethanol helps to denature proteins, making them more accessible to solubilizing agents. quora.com

In plant protein extraction, β-mercaptoethanol is often included in the extraction buffer to combat the interference of phenolic compounds and to denature proteins by cleaving disulfide bonds. quora.comresearchgate.net For example, a common protocol for extracting proteins from mature, recalcitrant plant leaves uses an extraction solution containing 10% trichloroacetic acid (TCA) and 0.07% β-mercaptoethanol in cold acetone. plos.org Another protocol for total protein extraction from plant tissue suggests a final concentration of 2% β-mercaptoethanol in the extraction buffer. usp.broriginlab.in

For proteins overexpressed in bacteria, which often form insoluble aggregates known as inclusion bodies, β-mercaptoethanol is a key component in solubilization buffers. tudublin.ienih.gov These buffers typically contain strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, and the addition of a reducing agent like β-mercaptoethanol is necessary to break the incorrect disulfide bonds that may have formed within the aggregated proteins. nih.gov In some methods, a high concentration of β-mercaptoethanol (6-8 M) combined with a low concentration of urea (1-2 M) is used to solubilize inclusion bodies, disrupting both disulfide bonds and hydrophobic interactions. google.com

Utilization in Immunological Techniques: Western Blotting and Immunoprecipitation Protocols

In the realm of immunological techniques, β-mercaptoethanol is a standard reagent in sample preparation for Western blotting and can be strategically used in immunoprecipitation protocols.

For Western blotting, which involves the detection of specific proteins separated by SDS-PAGE, the sample preparation is virtually identical to that for standard SDS-PAGE. jacksonimmuno.com Therefore, β-mercaptoethanol is included in the loading buffer to reduce and denature the proteins, ensuring they are separated by size before being transferred to a membrane for antibody detection. jacksonimmuno.comabcam.com A stripping buffer, used to remove primary and secondary antibodies from a Western blot membrane to allow for re-probing, also often contains β-mercaptoethanol (e.g., 100 mM) to ensure the complete removal of antibodies by reducing their disulfide bonds. nih.gov

In immunoprecipitation (IP), a technique used to isolate a specific protein from a complex mixture using an antibody, the use of β-mercaptoethanol is more nuanced. The goal of IP is often to pull down a target protein along with its interaction partners, which requires maintaining the protein's native structure. rockland.com Therefore, harsh denaturing conditions are typically avoided in the initial lysis and binding steps. However, low levels of reducing agents like β-mercaptoethanol (e.g., 1-2 mM) can sometimes be included in wash buffers to help disrupt non-specific interactions mediated by disulfide bridges, thereby reducing background noise. rockland.comassaygenie.com

When the immunoprecipitated proteins are to be analyzed by Western blotting, they are eluted from the antibody-bead complex and prepared for SDS-PAGE. rockland.com This is commonly done by boiling the beads in a sample buffer that contains SDS and β-mercaptoethanol, which denatures the proteins and breaks the antibody-antigen interaction, releasing the target protein for analysis. creative-diagnostics.com

Impact on Chromatographic Purification Strategies for Proteins and Peptides

The inclusion of β-mercaptoethanol in buffers for chromatographic purification of proteins and peptides can have both beneficial and detrimental effects, depending on the specific protein and purification method. Its primary role is to prevent the oxidation of free cysteine residues and to break disulfide bonds, which can prevent aggregation and maintain the protein in a specific state. kuleuven.be

However, the use of β-mercaptoethanol is not always compatible with certain types of chromatography. For instance, in immobilized metal affinity chromatography (IMAC), which is often used to purify His-tagged proteins, high concentrations of reducing agents can interfere with the binding of the protein to the metal-chelate resin. iba-lifesciences.com While up to 20 mM β-mercaptoethanol can sometimes be used, it may reduce the nickel ions on the resin. iba-lifesciences.comnih.gov

In size-exclusion chromatography (SEC), the goal is to separate proteins based on their size in their native state. The addition of a reducing agent like β-mercaptoethanol would denature proteins with disulfide bonds, altering their hydrodynamic radius and leading to inaccurate size determination. researchgate.net

Conversely, in some purification schemes, particularly those involving proteins prone to aggregation via disulfide bond formation, the presence of β-mercaptoethanol in the buffers can be advantageous. kuleuven.be It is important to note that proteins should generally not be stored for long periods in the presence of β-mercaptoethanol, as its oxidized form can react with reduced cysteines to form mixed disulfides.

Table 2: Compatibility of β-Mercaptoethanol with Different Chromatography Techniques

| Chromatography Technique | General Compatibility with β-Mercaptoethanol | Considerations |

| Immobilized Metal Affinity Chromatography (IMAC) | Limited | High concentrations can reduce metal ions (e.g., Ni²⁺) and interfere with binding. Up to 20 mM may be tolerated in some cases. iba-lifesciences.com |

| Size-Exclusion Chromatography (SEC) | Generally Incompatible (for native proteins) | Reduces disulfide bonds, altering the protein's native structure and size, which is the basis of separation. researchgate.net |

| Ion-Exchange Chromatography (IEX) | Generally Compatible | Can be included to prevent aggregation, but its effect on the protein's charge should be considered. |

| Affinity Chromatography (non-IMAC) | Dependent on the specific interaction | The reducing environment may disrupt the binding between the protein and the ligand if disulfide bonds are involved in the interaction. For GST-tagged proteins, up to 20 mM may be used. unc.edu |

Effects on Protein Refolding and Functional Restoration Studies

β-Mercaptoethanol plays a dual role in protein refolding studies, which aim to restore the native, functional structure of a denatured protein, often recovered from inclusion bodies. nih.gov

Initially, a high concentration of a reducing agent like β-mercaptoethanol or dithiothreitol (B142953) (DTT) is used in conjunction with a denaturant (e.g., urea, guanidine hydrochloride) to completely solubilize and unfold the aggregated protein. nih.govjmb.or.kr This step ensures that all incorrect, non-native disulfide bonds formed during expression and aggregation are cleaved, resulting in a fully reduced and denatured polypeptide chain. plos.org

Subsequently, for the protein to refold correctly and form the proper native disulfide bonds, the high concentration of the reducing agent must be removed or its concentration significantly lowered. nih.govplos.org This is often achieved through methods like dialysis or dilution. plos.org The refolding buffer itself typically contains a specific ratio of reduced and oxidized thiol reagents, such as a glutathione (B108866) redox couple (reduced and oxidized glutathione) or a cysteine-cystine pair. bitesizebio.com This redox system facilitates the correct formation of disulfide bonds as the protein folds into its native conformation, a process known as disulfide shuffling. plos.org

In some cases, the presence of β-mercaptoethanol during enzymatic conversion processes can be detrimental. For example, residual β-mercaptoethanol from a proinsulin refolding process was found to reduce the conversion yield to insulin (B600854) by promoting the formation of impurities. jmb.or.kr

Considerations for Proteomics Sample Preparation with β-Mercaptoethanol

In the field of proteomics, which involves the large-scale study of proteins, sample preparation is a critical step, and the use of reducing agents like β-mercaptoethanol requires careful consideration. While it is effective at reducing disulfide bonds, a necessary step before protein digestion and mass spectrometry (MS) analysis, it is less commonly used in modern proteomics workflows compared to other reducing agents like DTT or TCEP (tris(2-carboxyethyl)phosphine). nih.govnih.gov

One reason for this is that β-mercaptoethanol can introduce modifications to proteins that may complicate MS data analysis. nih.gov After reduction, the free sulfhydryl groups of cysteine residues are typically alkylated (e.g., with iodoacetamide) to prevent them from re-forming disulfide bonds. The efficiency and specificity of this alkylation step are crucial for accurate protein identification and quantification. nih.gov

Furthermore, some protein quantification assays, such as the bicinchoninic acid (BCA) assay, can be interfered with by the presence of reducing agents like β-mercaptoethanol. nih.gov While β-mercaptoethanol can be used for reduction prior to MS analysis, it is important to ensure its complete removal or quenching to avoid interference with downstream steps. researchgate.net

Integration of β Mercaptoethanol in Nucleic Acid Research and Molecular Biology Techniques

Role in RNA Isolation and Stabilization Procedures

The isolation of high-quality, intact RNA is fundamental for numerous downstream applications, such as reverse transcription PCR (RT-PCR), qPCR, and RNA sequencing. A major challenge in this process is the presence of ribonucleases (RNases), which are ubiquitous, highly stable, and active enzymes that rapidly degrade RNA. qiagen.comresearchgate.net

β-Mercaptoethanol plays a critical role in overcoming this challenge. Intracellular RNases are released during the cell lysis step of RNA extraction and must be immediately and completely inactivated. qiagen.comresearchgate.net BME achieves this by acting as a strong reducing agent, irreversibly denaturing RNases by reducing the disulfide bonds that maintain their three-dimensional, active conformation. wikipedia.orgqiagen.comresearchgate.net This action permanently destroys the enzyme's functionality. bitesizebio.com

It is commonly added to lysis buffers, which often contain a chaotropic agent like guanidinium (B1211019) isothiocyanate (GITC). qiagen.comgoogle.com This combination is highly effective: GITC provides a strong but temporary denaturing environment, while BME ensures the permanent inactivation of the RNases. qiagen.comresearchgate.net This synergistic action is key to preserving the integrity of RNA during the extraction process. bitesizebio.com

Table 1: Key Components in RNA Lysis Buffers and Their Functions

| Component | Function |

|---|---|

| Guanidinium Isothiocyanate (GITC) | A chaotropic agent that disrupts cell membranes and temporarily denatures proteins, including RNases. qiagen.com |

| β-Mercaptoethanol (BME) | A reducing agent that permanently inactivates RNases by cleaving their disulfide bonds. qiagen.comresearchgate.net |

| Sarcosyl | A detergent that aids in cell lysis and protein denaturation. |

| Buffer (e.g., Tris-Cl) | Maintains a stable pH to ensure the stability of the RNA. |

Applications in DNA Extraction and Purification Methodologies

In DNA extraction, particularly from challenging sources like plants, β-mercaptoethanol is crucial for obtaining high-purity samples. Plant tissues are rich in secondary metabolites such as polyphenols and tannins, which can interfere with DNA isolation and subsequent enzymatic reactions. quora.comresearchgate.net When cells are lysed, these compounds can become oxidized and bind to DNA, inhibiting downstream applications like PCR. researchgate.net

BME functions as a potent antioxidant in this context, preventing the oxidation and subsequent polymerization of polyphenols. researchgate.netnih.gov It also aids in the removal of proteins by denaturing them through the cleavage of disulfide bonds, facilitating their separation from the DNA. quora.comresearchgate.netresearchgate.net For this reason, it is a common additive in DNA extraction buffers, such as those used in the Cetyltrimethylammonium Bromide (CTAB) method. nih.govicrisat.org

However, its inclusion is not universally beneficial. Research on freshwater microalgae has shown that the presence of β-mercaptoethanol in the lysis buffer can interfere with the isolation of high molecular weight DNA, resulting in DNA with poor integrity. nih.gov This highlights that while BME is a powerful tool, its application must be optimized depending on the specific organism and protocol.

Table 2: Role of β-Mercaptoethanol in Different DNA Extraction Scenarios

| Sample Type | Primary Challenge | Role of β-Mercaptoethanol |

|---|---|---|

| Plant Tissues | High levels of polyphenols, tannins, and other secondary metabolites. quora.comresearchgate.net | Acts as an antioxidant to prevent polyphenol oxidation and helps denature proteins. researchgate.netnih.gov |

| Tissues with High Protein Content | Contamination of DNA with proteins, including nucleases. | Denatures proteins by reducing disulfide bonds, facilitating their removal. quora.comresearchgate.net |

| Freshwater Microalgae | Varies by species; some may have rigid cell walls or interfering compounds. | Found to interfere with the extraction of high molecular weight DNA in some strains. nih.gov |

Significance in PCR and Reverse Transcription Methodologies

The success of sensitive downstream applications like Polymerase Chain Reaction (PCR) and Reverse Transcription (RT) is critically dependent on the purity and integrity of the nucleic acid template. nih.govwikipedia.org While β-mercaptoethanol is not a direct component of the PCR or RT reaction mixes, its role in the preceding nucleic acid isolation steps is of paramount significance.

For RT-PCR and quantitative PCR (qPCR), the starting material is RNA. The presence of any residual RNase activity would degrade the RNA template, leading to inaccurate or failed amplification. By ensuring the complete inactivation of RNases during RNA extraction, BME is indirectly essential for obtaining reliable and reproducible results in these gene expression analysis techniques. nih.govplos.org

It is crucial, however, that β-mercaptoethanol is completely removed during the purification process. Any carryover of this reducing agent into the final eluate can inhibit the activity of the enzymes central to these techniques, such as reverse transcriptase and DNA polymerase, which are themselves proteins sensitive to denaturation. researchgate.net

Table 3: Prerequisites for Reliable PCR and RT-PCR

| Prerequisite | Importance | Contribution of β-Mercaptoethanol |

|---|---|---|

| High-Integrity RNA Template | Essential for accurate quantification of gene expression in RT-PCR. Degraded RNA leads to underestimation. nih.gov | Ensures RNA integrity by irreversibly destroying RNases during isolation. qiagen.comresearchgate.net |

| High-Purity DNA Template | Crucial for efficient amplification in PCR. Contaminants like polyphenols can inhibit DNA polymerase. researchgate.net | Facilitates removal of protein and polyphenol contaminants during DNA extraction. researchgate.netresearchgate.net |

| Absence of Inhibitors | Reagents from the extraction process must not carry over, as they can inhibit enzymes. | Must be completely removed after lysis, as its carryover can inhibit polymerase and reverse transcriptase. researchgate.net |

Contributions to Plasmid DNA Preparation and Manipulation Techniques

In the context of standard plasmid DNA preparation from bacterial cultures, such as E. coli, β-mercaptoethanol is not a routine component. The most common method, alkaline lysis, effectively separates plasmid DNA from chromosomal DNA and proteins without the need for a strong reducing agent. qiagen.com This procedure uses a solution of sodium dodecyl sulfate (B86663) (SDS) and sodium hydroxide (B78521) (NaOH) to lyse the cells and denature both proteins and DNA. Subsequently, the addition of potassium acetate (B1210297) neutralizes the solution, causing the large, tangled chromosomal DNA and denatured proteins to precipitate, while the smaller, supercoiled plasmid DNA remains in solution. qiagen.com

The contribution of β-mercaptoethanol to plasmid manipulation is therefore largely indirect. Its primary role lies in upstream processes, such as the initial isolation of a gene of interest from a more complex source (like a plant or animal tissue) before it is cloned into a plasmid vector. In these initial genomic DNA or RNA extractions, BME is often essential for obtaining the clean, intact nucleic acid required for subsequent cloning steps. researchgate.net

While not standard, it could theoretically be incorporated into lysis protocols for plasmid extraction from non-bacterial sources or specific bacterial strains that have exceptionally high endogenous nuclease activity or protein content that is not efficiently removed by the standard alkaline lysis procedure. researchgate.net In such specialized cases, its ability to denature proteins could be advantageous.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| β-Mercaptoethanol |

| Guanidinium Isothiocyanate |

| Sarcosyl |

| Tris-Cl |

| Cetyltrimethylammonium Bromide |

| Sodium Dodecyl Sulfate |

| Sodium Hydroxide |

β Mercaptoethanol S Contribution to Cell Culture and Cellular Biology Research

Maintenance of Reducing Conditions in Defined Cell Culture Media

The inclusion of β-mercaptoethanol in defined cell culture media is critical for creating a reducing environment that mimics the in vivo cellular milieu. As a reducing agent, β-ME prevents the oxidation of various media components and cellular structures. researchgate.net This is particularly important in serum-free media formulations where the natural antioxidants present in serum are absent. stackexchange.com

One of the key roles of β-ME is to prevent the toxic effects of oxygen radicals. researchgate.net By maintaining a reduced environment, it helps to protect cells from oxidative damage, which can lead to apoptosis and cellular senescence. Furthermore, β-ME can stabilize labile media components, such as glutamine, which is prone to degradation at 37°C. researchgate.net The stabilization of essential nutrients ensures a consistent and supportive environment for cell growth.

Research has also shown that β-mercaptoethanol can facilitate the uptake of cystine by cells. It achieves this by reducing cystine to cysteine, which is more readily transported into the cell. levitasbio.com Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. jmb.or.kr

Influence on Cell Growth, Viability, and Cellular Phenotypes in Experimental Systems

The addition of β-mercaptoethanol to cell culture media has a profound impact on the growth, viability, and phenotypic expression of various cell types. Its ability to mitigate oxidative stress and support cellular metabolism makes it an indispensable supplement in many experimental systems. jmb.or.krsigmaaldrich.com

For instance, in the culture of immune cells such as lymphocytes, β-ME has been shown to significantly enhance proliferation and viability, particularly for murine T cells stimulated with mitogens. researchgate.net It is also commonly used in the culture of macrophages and dendritic cells. researchgate.net The beneficial effects of β-ME on immune cells are attributed to its ability to alter the redox state of the cells and potentially influence their metabolic pathways. researchgate.net

In the realm of stem cell biology, β-mercaptoethanol is a standard component of media used for the culture of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). researchgate.netsigmaaldrich.com It helps to maintain the pluripotency and self-renewal capacity of these cells. Studies on human mesenchymal stem cells (hMSCs) have indicated that β-ME can enhance proliferation at certain concentrations. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been shown to promote the osteogenic differentiation of hMSCs. sigmaaldrich.com

The positive influence of β-ME extends to embryonic development as well. Research on bovine embryos has demonstrated that its supplementation in culture media can protect against oxidative stress, leading to improved development rates. levitasbio.com Similarly, in buffalo oocytes, β-ME has been found to increase intracellular glutathione levels, which is crucial for protecting against oxidative damage during in vitro maturation. jmb.or.kr

Table 1: Effects of β-Mercaptoethanol on Different Cell Types

| Cell Type | Key Findings | References |

|---|---|---|

| Immune Cells (e.g., T cells, Macrophages) | Enhances viability and proliferation, especially in mouse T cells. Influences T cell activation. researchgate.net | researchgate.net |

| Human Mesenchymal Stem Cells (hMSCs) | Promotes proliferation at concentrations between 20 and 50 μM. Enhances osteogenic differentiation. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |

| Bovine Embryos | Promotes embryo development under oxidative stress. Increases cystine uptake for glutathione synthesis. levitasbio.com | levitasbio.com |

| Buffalo Oocytes | Increases intracellular glutathione levels, protecting against oxidative damage during in vitro maturation. jmb.or.kr | jmb.or.kr |

| Human Osteoprogenitor Cells | Stimulated colony formation, alkaline phosphatase activity, and DNA synthesis. cincinnatichildrens.org | cincinnatichildrens.org |

Role in Primary Cell Isolation and Dissociation Protocols

The isolation of primary cells from tissues is a fundamental technique in cellular biology research. This process typically involves enzymatic digestion to break down the extracellular matrix and release individual cells. nih.gov While β-mercaptoethanol is a critical component for the subsequent successful culture of many primary cells, its direct role in the enzymatic dissociation process itself is not well-documented.

In fact, some evidence suggests that reducing agents like β-mercaptoethanol can inhibit the activity of certain enzymes used for tissue digestion, such as collagenase. researchgate.net The activity of collagenase is dependent on the presence of calcium ions, and chelating agents or certain reducing agents can interfere with its function.

Therefore, the primary role of β-mercaptoethanol in the context of primary cell isolation is generally observed after the dissociation step. Once the cells are isolated, they are often placed in a culture medium supplemented with β-ME to create a reducing environment that supports their survival and adaptation to in vitro conditions. levitasbio.com This is particularly crucial for sensitive primary cells that are susceptible to oxidative stress following the harsh isolation procedure. For instance, protocols for the culture of primary immune cells frequently include β-mercaptoethanol to enhance their viability. researchgate.net

In some specific applications, such as the isolation of RNA from organoids, β-mercaptoethanol is included in the lysis buffer to denature ribonucleases and protect the RNA from degradation. However, this is distinct from its role in the initial isolation of viable cells for culture.

Investigation of β-Mercaptoethanol's Modulation of Cellular Signaling Pathways in Research Studies

β-Mercaptoethanol, primarily through its function as a reducing agent, can modulate various cellular signaling pathways. By altering the intracellular redox environment, it can influence the activity of signaling proteins that are sensitive to oxidative stress.

Research has indicated that β-ME can impact the NF-κB (nuclear factor kappa B) signaling pathway . For instance, one study demonstrated that β-mercaptoethanol could inhibit NF-κB activity and induce adipogenic differentiation in murine preadipocytes. sigmaaldrich.com Another study showed that the inhibition of NF-κB DNA binding by certain compounds could be reversed by treatment with β-mercaptoethanol, suggesting its role in maintaining the reduced state necessary for NF-κB function. The NF-κB pathway is a critical regulator of immune responses, inflammation, and cell survival.

There is also evidence to suggest that β-mercaptoethanol can influence the MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathway . One study found that β-ME promotes the osteogenesis of human mesenchymal stem cells via the Sirt1-ERK pathway. sigmaaldrich.com The MAPK/ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.

Table 2: β-Mercaptoethanol's Influence on Cellular Signaling Pathways

| Signaling Pathway | Effect of β-Mercaptoethanol | Cell Type/System | References |

|---|---|---|---|

| NF-κB | Can inhibit NF-κB activity. Can restore DNA binding of NF-κB inhibited by oxidizing agents. sigmaaldrich.com | Murine preadipocytes, Thymoma and Lymphoma cells. sigmaaldrich.com | sigmaaldrich.com |

| MAPK/ERK | Promotes osteogenic differentiation via the Sirt1-ERK pathway. sigmaaldrich.com | Human mesenchymal stem cells. sigmaaldrich.com | sigmaaldrich.com |

Enzymatic Activity Modulation and Stabilization by β Mercaptoethanol in Biochemical Investigations

Preservation of Enzyme Activity and Stability by β-Mercaptoethanol

β-Mercaptoethanol is extensively employed to maintain the stability and activity of enzymes during experimental procedures. Its capacity to act as a biological antioxidant by scavenging reactive oxygen species and hydroxyl radicals is crucial for preventing oxidative damage to proteins atamanchemicals.comontosight.ai. By reducing disulfide bonds, BME helps maintain proteins in their native, reduced state, thereby preserving their functional conformation ontosight.aiontosight.ai. This is particularly important for enzymes that are sensitive to oxidation or prone to forming aberrant disulfide linkages, which can lead to denaturation and loss of activity ontosight.aitaylorandfrancis.com. For instance, BME is commonly used at concentrations around 0.01 M to ensure that protein thiol groups remain in a reduced state, thereby protecting enzymes from becoming inactive atamanchemicals.com.

Table 6.1: Effect of β-Mercaptoethanol on Enzyme Stability

| Enzyme/Protein Type | Condition without BME | Condition with BME | Observed Effect | Citation |

| General Proteins | Prone to oxidation | Protected from oxidation | Preservation of native conformation and activity | ontosight.aiontosight.ai |

| Enzymes | Susceptible to inactivation | Protected from inactivation | Maintenance of functional integrity | atamanchemicals.comontosight.ai |

| Proteins | Disulfide bonds form, leading to denaturation | Disulfide bonds reduced | Prevention of denaturation, maintenance of activity | ontosight.aitaylorandfrancis.com |

| Creatine Kinase (CK) in unfrozen serum | Accelerated loss of activity | Accelerated loss of activity | BME led to accelerated loss, suggesting it's better added prior to assay, not storage | nih.gov |

β-Mercaptoethanol as a Modulator or Inhibitor of Enzyme Activity Through Redox Mechanisms

The redox activity of β-Mercaptoethanol allows it to modulate enzyme activity in various ways, including activation, inhibition, and reversal of oxidative damage. In some instances, BME can enhance enzyme activity by reducing disulfide bonds that might otherwise restrict conformational flexibility or active site accessibility. For example, studies have shown that BME can gradually increase cellulase (B1617823) activity, potentially by facilitating conformational changes through disulfide bond reduction researchgate.net. Similarly, BME has been observed to reverse the inhibitory effects of oxidative agents like hydrogen peroxide on enzymes such as mitochondrial acetoacetyl CoA thiolase and Glutamyl-tRNA Synthetase (GluRS1), indicating its role in restoring enzyme function by reducing oxidized cysteine residues researchgate.netchapman.edu.

Conversely, BME can also inhibit enzyme activity, sometimes irreversibly. The reduction of critical disulfide bonds essential for an enzyme's structure or catalytic function can lead to inactivation. For example, the activity of gastric H(+)-K(+)-ATPase was irreversibly inhibited by BME, correlating with the reduction of disulfide bonds in its beta-subunit nih.gov. Similarly, plasmin activity was inhibited by BME, and the treated enzymes did not restore their activities nih.gov. In specific contexts, such as the enzymatic conversion of proinsulin to insulin (B600854), BME addition was found to induce the formation of insulin derivatives, reducing the conversion yield, although this effect could be mitigated by the presence of hydrogen peroxide jmb.or.kr.

Table 6.2: Modulatory and Inhibitory Effects of β-Mercaptoethanol on Enzyme Activity

| Enzyme/System | BME Concentration/Condition | Observed Effect | Mechanism/Context | Citation |

| Cellulase | Up to 300 mM | Gradual increase in activity | Reduction of disulfide bonds allowing conformational change in native structure | researchgate.net |

| Mitochondrial acetoacetyl CoA thiolase | Presence of BME | Reversed activity defect (in UC patients); Reversed H₂O₂ inhibition (in controls) | Reversible oxidative modification of critical sulfhydryl residues; Reduction of oxidized cysteine residues | researchgate.net |

| Glutamyl-tRNA Synthetase 1 | Presence of BME | Partially reversed H₂O₂-induced inactivation | Cysteine residues are targets for oxidative inactivation, possibly forming disulfide bonds or sulfenic acid | chapman.edu |

| Gastric H(+)-K(+)-ATPase | Presence of BME | Irreversible inactivation | Reduction of disulfide bonds in the beta-subunit | nih.gov |

| Plasmin (bovine & human) | Presence of BME | Inhibition; no restoration of activity after SDS treatment | Reducing agents inhibit plasmin activity | nih.gov |

| Glutathione (B108866) Reductase (GR) | 0.5-5 mM | Rapid and complete recovery of activity (after inhibition by NO₂-OA) | Reversal of covalent modification of catalytic cysteines by electrophiles | nih.gov |

| Proinsulin to Insulin conversion | Presence of BME | Induced formation of insulin derivatives, reduced conversion yield | BME's role in modifying insulin structure; mitigated by H₂O₂ | jmb.or.kr |

| Cold-active α-Amylase | Reduction of disulfide bonds | Decreased activity, stabilization of active site region | Disulfide bond removal had a greater impact on activity than stability; appears to prevent active site from developing ionic interactions | nih.gov |

Investigation of β-Mercaptoethanol's Co-factor or Activating Roles in Specific Enzyme Reactions

In certain enzymatic systems, β-Mercaptoethanol is not merely a stabilizing agent but can be a requisite component for activity, acting as a cofactor or activator. For instance, enzymes belonging to Glycosyl hydrolase family 4 (GH4) often exhibit a requirement for reducing agents like BME or Dithiothreitol (B142953) (DTT) for their catalytic function, pointing to a novel reaction mechanism that necessitates such conditions fu-berlin.de. Furthermore, BME has been shown to activate specific enzymes. For example, β-glucosidase from Sechium edule was found to be activated by 2-mercaptoethanol (B42355) (BME) researchgate.net. Similarly, Glutathione Reductase (GR), an enzyme crucial for maintaining cellular redox balance, showed a complete recovery of activity upon addition of BME after being inhibited by electrophilic species, highlighting BME's role in reactivating the enzyme nih.gov.

Kinetic Analysis of Enzyme Reactions in the Presence of β-Mercaptoethanol

Table 6.4: β-Mercaptoethanol in Enzyme Kinetic Assays and its Impact

| Enzyme/Assay Type | Buffer Composition with BME | Kinetic Parameter/Observation | Citation |

| Endonucleolytic assay | 0.75 mM β-mercaptoethanol | Used in reaction buffer for kinetic studies monitored by dual-color fluorescence cross-correlation spectroscopy | pnas.org |

| Plasmin (bovine & human) | Presence of BME | Inhibitory effect observed; activity did not restore after SDS treatment, indicating impact on enzyme kinetics and stability | nih.gov |

| Creatine Kinase (CK) | Added prior to assay | Addition of BME prior to assay, not storage, is suggested for optimal enzyme activity; cation chelators increased CK activity and stability more effectively | nih.gov |

Compound Name List:

β-Mercaptoethanol (BME)

Dithiothreitol (DTT)

Hydrogen Peroxide (H₂O₂)

Glutathione (GSH)

Glutathione disulfide (GSSG)

Cysteamine (CYS)

Ribonuclease (RNase)

Human Insulin

Proinsulin

Cellulase

Endoglucanase

Mitochondrial acetoacetyl CoA thiolase

Glutamyl-tRNA Synthetase (GluRS1)

Gastric H(+)-K(+)-ATPase

Plasmins (bovine and human)

Creatine Kinase (CK)

Glutathione Reductase (GR)

β-glucosidase

Alpha-amylase

Catalase

Urease

Histone Deacetylase 6 (HDAC6)

Coenzyme M (2-mercaptoethanesulfonate)

N-ethylmaleimide (NEM)

Arsenite

Glutaredoxin

5,10-methenyltetrahydrofolate (5,10-methenylTHF)

Flavin adenine (B156593) dinucleotide (FAD)

NAD⁺

Divalent cation

Advanced Applications and Theoretical Considerations of β Mercaptoethanol in Cutting Edge Research

Application in Single-Molecule Biophysical Studies of Macromolecules

In the realm of single-molecule biophysics, β-Mercaptoethanol is frequently employed to enhance the stability and quality of fluorescence-based measurements. A significant challenge in single-molecule fluorescence studies is photobleaching and fluorescence intermittency, often referred to as blinking, which can disrupt the observation of molecular dynamics nih.govresearchgate.net. BME acts as a triplet state quencher, effectively reducing the time fluorophores spend in a non-emissive triplet state, thereby promoting steady light emission and minimizing blinking nih.govresearchgate.net. Studies have shown that BME can increase the frequency of a quantum dot (QD) being in its fluorescent state and decrease its photobleaching rate plos.org. For instance, a concentration of 25 µM BME has been shown to significantly stabilize QD emission color, with higher concentrations required to completely abolish spectral shifting or minimize intermittency plos.org. In single-molecule Förster Resonance Energy Transfer (smFRET) experiments, BME has been used as an additive to suppress thiol-induced blinking of fluorophores like Cy5, which can mimic a zero FRET state nih.gov. While BME's triplet state quenching is not as effective as some other agents like Trolox, it still offers substantial benefits in stabilizing fluorophore emission for prolonged observation, crucial for tracking slow molecular events nih.govresearchgate.netnih.gov.

Utilization in Self-Assembled Monolayers (SAMs) for Biosensing and Surface Chemistry Research

β-Mercaptoethanol is a foundational molecule in the formation of self-assembled monolayers (SAMs) on gold surfaces, a technique widely used in biosensing and surface chemistry research acs.orgacs.orgnih.govmdpi.comresearchgate.netplos.org. BME readily chemisorbs onto gold surfaces through the rupture of its S-H bond, forming a stable monolayer acs.orgmdpi.com. This process involves the sulfur atom forming a bond with the gold surface, accompanied by gauche-trans isomerization of the BME molecule acs.org. SAMs of BME can be formed with definite density and equilibrium, with parameters dependent on bulk concentration acs.org. Densely packed and highly ordered SAMs are formed at BME concentrations above 250 µM acs.org. These modified surfaces are critical for creating functionalized platforms for biosensors, where specific biomolecules are immobilized acs.orgnih.govplos.org. For example, BME has been used to pre-treat gold surfaces, reducing interactions and helping proteins retain their three-dimensional structure before subsequent immobilization nih.gov. Furthermore, SAMs formed with BME demonstrate varying resistance to displacement by other thiols; for instance, dithiocarbamate (B8719985) (DTC)-SAMs are substantially more resistant to displacement of immobilized proteins by BME than alkane-thiol SAMs acs.orgnih.gov. This differential stability is crucial for creating robust biosensing interfaces.

Exploration of Molecular Interactions through Spectroscopic and Computational Approaches

BME's role in molecular interactions is explored through various spectroscopic and computational methods. Spectroscopically, the chemisorption of BME on gold surfaces can be confirmed by the disappearance of the S-H stretching band at 2555 cm⁻¹ in ATR-FTIR spectra, indicating the formation of an S-Au bond mdpi.com. Computational studies are vital for understanding the complex binding configurations of molecules with multiple binding sites. For example, a mathematical framework has been developed to simulate how parameters like binding strength, linkage rigidity, and array size influence molecular interactions umn.edudrugtargetreview.com. While these studies may not directly involve BME as a probe, they provide theoretical underpinnings for understanding molecular recognition, which is often modulated by the chemical environment, including the presence of reducing agents like BME. BME's interaction with proteins, such as forming adducts with cysteine residues, can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy mdpi.com. Computational solvent mapping, using molecular probes to sample protein surfaces, is another approach to identify favorable binding positions, contributing to the understanding of protein-ligand interactions nih.gov.

Role in Investigating Protein Aggregation and Disaggregation Mechanisms

A primary function of β-Mercaptoethanol is its role as a reducing agent that cleaves disulfide bonds, which are crucial for protein tertiary and quaternary structures digimat.injmb.or.krresearchgate.netresearchgate.net. This property is extensively utilized in studying protein aggregation and disaggregation mechanisms. By reducing disulfide bonds, BME can disrupt protein structures, thereby preventing or reversing aggregation digimat.injmb.or.krresearchgate.netontosight.airesearchgate.netnih.gov. For instance, BME is used to reduce disulfide linkages between cysteine residues, which can lead to protein denaturation and loss of function ontosight.aiontosight.ai. In the context of protein refolding, BME helps to break misformed disulfide bonds and prevent oxidation, thereby enhancing refolding efficiency jmb.or.kr. Studies have shown that BME can inhibit the fibrillation process of proteins like Hen egg white lysozyme (B549824) (HEWL), confirming the involvement of disulfide bonds in initiating amyloidogenesis nih.gov. Conversely, excessive reduction by high concentrations of BME can lead to the formation of protein aggregates with high molecular size, destabilizing emulsions tandfonline.com. Research has also indicated that BME can form adducts with cysteine residues in proteins, influencing their aggregation behavior mdpi.com. For example, a recombinant protein analog was found to exist as a mixture of a disulfide-bonded homodimer and a monomer covalently bound to BME, with the dimer being more prone to aggregation than the BME-bound monomer mdpi.com.

Future Directions and Emerging Research Avenues for β Mercaptoethanol

Development of Novel Methodologies Exploiting β-Mercaptoethanol's Reducing Capacity

The fundamental ability of β-mercaptoethanol to cleave disulfide bonds continues to be exploited in new and evolving research methodologies, particularly within the field of proteomics. Mass spectrometry-based proteomics, a powerful tool for the large-scale study of proteins, relies on the effective reduction of disulfide bonds to facilitate protein unfolding and digestion prior to analysis. nih.gov β-mercaptoethanol is a standard reagent in these sample preparation workflows, ensuring that proteins are in a linear state for enzymatic cleavage and subsequent identification. nih.gov

Recent research has also shed light on how β-mercaptoethanol can induce novel in vitro protein modifications. Under specific experimental conditions, the cysteine side chains of proteins can be modified by β-mercaptoethanol, resulting in a mass increase of 76 Da. nih.gov This finding is crucial for the accurate interpretation of mass spectrometry data, as this modification could otherwise be misidentified as a naturally occurring post-translational modification. nih.gov Understanding such chemically induced alterations is essential for refining proteomics methodologies and ensuring the integrity of experimental results. These novel insights allow researchers to better account for potential artifacts and improve the accuracy of protein identification and characterization.

Integration into High-Throughput Screening Platforms for Biochemical Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against biological targets. nih.govnih.gov In many biochemical assays, particularly those involving enzymes, maintaining the correct protein conformation and activity is critical. The inclusion of a reducing agent in the assay buffer is often necessary to prevent the oxidation of cysteine residues in the target protein, which could otherwise lead to inactivation or aggregation. nih.gov

β-mercaptoethanol is one of the three most commonly used reducing agents in HTS assays, alongside dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govnih.gov The choice of reducing agent, however, is not trivial and can significantly impact the outcome of a screening campaign. A 2012 study published in Analytical Biochemistry systematically compared the effects of BME, DTT, TCEP, and the physiological antioxidant reduced glutathione (B108866) (GSH) on the results of HTS assays for three different drug target proteins. The research revealed that the presence and type of reducing agent could dramatically alter the apparent potency of inhibitor compounds. For some compounds, the inhibitory activity (measured as IC₅₀) could change from approximately 10 µM with one reducing agent to a complete loss of activity (IC₅₀ > 200 µM) with another. nih.govnih.gov

Furthermore, the study found that the sets of "hit" compounds identified in the screens produced many non-overlapping results depending on which reducing agent was used. nih.govnih.gov This highlights that the interaction between the reducing agent, the target protein, and the library compounds can be complex. The selection of β-mercaptoethanol, or any other reducing agent, is therefore a critical parameter in assay development that can lead to the pursuit of different chemical scaffolds or even the failure to identify true active compounds. nih.gov This research underscores the necessity of carefully considering and optimizing the reducing environment in HTS platforms to ensure the physiological relevance and reliability of the screening results.

| Reducing Agent | Key Characteristics in HTS Context | Reference |

|---|---|---|

| β-Mercaptoethanol (BME) | Commonly used non-physiological reducing agent; can influence hit selection and inhibitor potency. | nih.govnih.gov |

| Dithiothreitol (DTT) | Another widely used non-physiological reducing agent; shows different effects on inhibitor potency compared to BME. | nih.govnih.gov |

| Tris(2-carboxyethyl)phosphine (TCEP) | A thiol-free reducing agent; its performance in HTS can differ significantly from thiol-based agents. | nih.govnih.gov |

| Reduced Glutathione (GSH) | A physiological reducing agent; its use may provide more biologically relevant screening results. | nih.govnih.gov |

Unraveling Undiscovered Mechanistic Roles in Complex In Vitro and Ex Vivo Biological Systems

Beyond its well-documented role as a reducing agent and antioxidant in standard 2D cell culture, research is beginning to uncover more specific and complex mechanistic functions of β-mercaptoethanol, particularly in stem cell biology and advanced 3D culture systems.

A 2020 study investigated the effect of β-mercaptoethanol on the osteogenic differentiation of human umbilical cord-derived mesenchymal stem cells (hUMSCs). nih.govnih.gov The findings revealed that BME actively promotes the differentiation of these stem cells into bone cells. Mechanistically, the study demonstrated that BME upregulates the expression of silent information regulator type 1 (sirt1). nih.govnih.gov This, in turn, stimulates the activation of the extracellular signal-related kinase (ERK) pathway, leading to increased expression of Runx2, a key transcription factor for osteogenesis. nih.govnih.gov These results point to a specific signaling cascade initiated by BME that goes beyond its general protective functions, suggesting a role as a signaling molecule that can direct cell fate.

The increasing use of complex ex vivo models like organoids further highlights the importance of carefully optimized culture conditions. sigmaaldrich.comnovusbio.com Organoids are three-dimensional cell aggregates derived from stem cells or primary tissues that self-organize to recapitulate the architecture and function of an organ. sigmaaldrich.com The successful generation and maintenance of these intricate structures depend on a finely tuned microenvironment, which often includes reducing agents like β-mercaptoethanol to maintain cell viability and support complex self-organization processes. As research delves deeper into creating more physiologically relevant models of human tissues and diseases, understanding the precise mechanistic contributions of media components like BME will be crucial for experimental reproducibility and interpretation.

Sustainable and Green Chemistry Approaches in β-Mercaptoethanol-Based Research Applications

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are gaining traction in laboratory settings. mygreenlab.orgbiosistemika.cominspirajournals.com β-mercaptoethanol, while effective, is known for its high toxicity and pungent, unpleasant odor, making it a target for replacement with safer alternatives. reddit.comresearchgate.net

Several less hazardous reducing agents are available and increasingly used as substitutes for β-mercaptoethanol in various applications.

Dithiothreitol (DTT): DTT is another thiol-based reducing agent that is often used interchangeably with BME. While still possessing an odor and toxicity, it is generally considered less hazardous. researchgate.netthermofisher.com

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol, odorless, and more stable reducing agent that is effective over a wider pH range. researchgate.netthermofisher.com Its stability and lack of odor make it a particularly attractive green alternative for many applications, including proteomics and protein biochemistry. nih.govresearchgate.net

The move towards these alternatives aligns with several of the 12 Principles of Green Chemistry, including "Less Hazardous Chemical Syntheses" and "Designing Safer Chemicals." biosistemika.com By substituting β-mercaptoethanol with compounds like TCEP, laboratories can significantly reduce risks to personnel and minimize the environmental impact associated with chemical waste. researchgate.net Furthermore, sustainable laboratory practices, such as purchasing and using the smallest practical quantities of chemicals and managing chemical inventories effectively, contribute to waste reduction and a safer research environment. inspirajournals.comrsc.org

| Reducing Agent | Key Properties | Advantages as a "Green" Alternative | Reference |

|---|---|---|---|

| β-Mercaptoethanol (BME) | Thiol-based, potent, volatile, strong odor, toxic. | N/A (Baseline) | reddit.com |

| Dithiothreitol (DTT) | Thiol-based, potent, less volatile than BME. | Less toxic and less pungent odor compared to BME. | researchgate.netthermofisher.com |

| Tris(2-carboxyethyl)phosphine (TCEP) | Non-thiol, stable, odorless, water-soluble. | Significantly safer, odorless, more stable, and effective over a broader pH range. | researchgate.netthermofisher.com |

Q & A

Q. What is the role of SL-Mercaptoethanol in maintaining cell viability in primary cell cultures, and how should it be methodologically integrated into experimental protocols?

this compound (2-ME) acts as a reducing agent to prevent oxidative stress by maintaining intracellular glutathione levels, critical for cell proliferation and survival. In murine lymphocyte cultures, its omission reduces cytotoxic T-cell responses by 3.5–15-fold . For cell culture protocols (e.g., INS-1 insulinoma cells), 2-ME is typically added at 50 μM to culture media. Methodological steps include:

- Pre-dissolving 2-ME in sterile PBS to avoid pH disruption.

- Filter-sterilizing the solution before adding to media.

- Monitoring glutathione levels via HPLC post-removal to validate oxidative stress induction .

Table 1: Standard 2-ME Concentrations in Common Models

| Model System | Concentration | Key Outcome | Reference |

|---|---|---|---|

| INS-1 Cells | 50 μM | Restores glutathione, enables growth | |

| Murine Lymphocytes | 5–10 μM | Enhances cytotoxic response 3.5–15x |

Q. How should researchers handle this compound to mitigate toxicity risks in laboratory settings?

2-ME is a potent irritant (Skin Irrit. Category 2) and targets the liver and heart at high exposures . Key safety protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and fume hood use during preparation .

- Spill Management: Absorb spills with silica gel, dispose as hazardous waste (WGK 3 classification) .

- Storage: Keep in amber bottles under inert gas (N₂/Ar) to prevent peroxide formation .

Advanced Research Questions

Q. How can conflicting data on 2-ME’s impact on glucose-stimulated insulin secretion (GSIS) in β-cell models be resolved?

INS-1 cells show glucose-induced Ca²⁺ flux but no proinsulin biosynthesis stimulation, contrasting with primary islets . To reconcile discrepancies:

- Experimental Design: Include islet co-cultures as controls to isolate 2-ME-specific effects.

- Data Normalization: Use forskolin/IBMX as positive controls for GSIS assays.

- Mechanistic Analysis: Perform RNA-seq to compare glucose-responsive gene pathways (e.g., PDX1, INS) in 2-ME-treated vs. untreated cells .

Table 2: Comparative GSIS Responses

| Model | Glucose (mM) | Secretion Fold-Change | 2-ME Dependency |

|---|---|---|---|

| INS-1 Cells | 20 | 4.0x (with IBMX) | Yes |

| Primary Islets | 20 | 8.0x | No |

Q. What methodological strategies optimize 2-ME concentration in redox-sensitive assays without inducing cytotoxicity?

Dose-response curves are critical. For example:

- Titration Protocol: Test 0–100 μM 2-ME in lymphocyte cultures. Measure viability (MTT assay) and ROS (DCFH-DA probe) at 24/48h.

- Threshold Identification: Cytotoxicity spikes >75 μM (LD₅₀ = 90 μM in murine splenocytes) .

- Alternative Reducers: Compare with N-acetylcysteine (NAC) to validate 2-ME-specific effects .

Q. How does 2-ME influence extracellular matrix (ECM) integrity in aortic dissection models, and what analytical methods are suited for mechanistic studies?

In murine aortic models, 2-ME (1 mM) inhibits MMP-9 activity by 40%, reducing ECM degradation. Methodological approaches include:

- Zymography: Quantify MMP-9/MMP-2 activity in tissue lysates.

- qPCR: Assess TIMP-1/TIMP-2 expression ratios.

- Confocal Imaging: Use collagen-IV immunofluorescence to visualize ECM preservation .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing 2-ME’s dose-dependent effects?

- Nonlinear Regression: Fit data to sigmoidal models (e.g., log[2-ME] vs. response) using tools like GraphPad Prism.

- ANOVA with Tukey’s Test: Compare multiple concentrations (e.g., 0 μM, 25 μM, 50 μM).

- Power Analysis: Ensure n ≥ 6 replicates for 80% power in detecting 1.5x fold-changes .

Q. How can researchers ensure reproducibility of 2-ME-dependent experiments across laboratories?

- Detailed Protocols: Specify lot numbers (e.g., Sigma-Aldrich M3148) and purity (>99%) .

- Inter-Lab Validation: Share cell lines (e.g., INS-1 via ATCC) with standardized media formulations.

- Data Transparency: Publish raw flow cytometry counts and Western blot densitometry values in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.